
Preclinical Development of GSK3494245: An In-
depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK3494245

Cat. No.: B11932695 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
GSK3494245 (also known as DDD01305143 and compound 8) is a novel, orally bioavailable

small molecule that was identified as a preclinical candidate for the treatment of visceral

leishmaniasis (VL).[1][2] The compound emerged from a phenotypic screening campaign and

subsequent lead optimization program.[3] GSK3494245 acts via a novel mechanism of action,

selectively inhibiting the chymotrypsin-like activity of the Leishmania proteasome.[1][4]

Extensive preclinical studies demonstrated its potent in vitro and in vivo activity against

clinically relevant Leishmania species, favorable pharmacokinetic properties in multiple

preclinical species, and a promising safety profile.[1][3] Although the clinical development of

GSK3494245 for visceral leishmaniasis was discontinued due to complexities in its

pharmacokinetic profile in humans, the preclinical data package provides a valuable case study

in antiparasitic drug discovery.[5][6]

Mechanism of Action: Selective Proteasome
Inhibition
GSK3494245 exerts its anti-leishmanial effect by selectively inhibiting the chymotrypsin-like

activity of the parasite's 20S proteasome.[1][7] This inhibition is highly specific for the parasite's

proteasome over the human ortholog, which is a key attribute for its therapeutic index.[3]
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The mechanism involves the binding of GSK3494245 to a previously undiscovered inhibitory

site located between the β4 and β5 subunits of the Leishmania proteasome.[1][7] This binding

pocket is induced upon engagement of the inhibitor and is not present in the apo structure of

the enzyme.[1] The selectivity of GSK3494245 is attributed to the exploitation of divergent

amino acid residues between the human and kinetoplastid parasite β4 subunits lining this

pocket.[1] Inhibition of the proteasome's chymotrypsin-like activity disrupts protein homeostasis

within the parasite, leading to cell cycle arrest and ultimately parasite death.[4]
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Fig. 1: Signaling pathway of GSK3494245's mechanism of action.
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Data Presentation
In Vitro Activity
GSK3494245 demonstrated potent activity against various Leishmania species and life-cycle

stages. The following table summarizes its in vitro efficacy.

Assay
Leishmania
Species

Strain EC50 (µM) Reference

Intramacrophage

Amastigotes

(THP-1 cells)

L. donovani - 1.6 [8]

Promastigotes L. donovani - 0.014 [1]

Promastigotes L. tarentolae - 0.040 [1]

In Vitro Proteasome Inhibition
The inhibitory activity of GSK3494245 against the chymotrypsin-like activity of the Leishmania

proteasome is presented below.

Assay Source IC50 (µM) Reference

Chymotrypsin-like

Proteasome Activity
L. donovani cell lysate 0.16 ± 0.01 [1]

Pharmacokinetics in Preclinical Species
The pharmacokinetic profile of GSK3494245 was evaluated in several preclinical species

following intravenous (IV) and oral (PO) administration.
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Species
Dose
(mg/kg)

Route
Bioavail
ability
(%)

CL
(mL/min
/kg)

Vss
(L/kg)

T1/2 (h)
Referen
ce

Mouse

(CD-1)
3 IV - - 2.2 - [1]

10 PO 18 - - - [1]

Rat

(Sprague

-Dawley)

3 IV - - 1.0 - [1]

10 PO 35 - - - [1]

Dog

(Beagle)
3 IV - - 1.3 - [1]

10 PO 46 - - - [1]

CL: Clearance; Vss: Volume of distribution at steady state; T1/2: Half-life.

In Vivo Efficacy
The in vivo efficacy of GSK3494245 was assessed in a mouse model of visceral leishmaniasis.

Animal Model
Leishmania
Strain

Treatment
Regimen

Efficacy (%
reduction in
parasite
burden)

Reference

BALB/c mice
L. donovani

(LV9)

25 mg/kg, PO,

b.i.d. for 10 days

ED90 = 16

mg/kg, ED99 =

30 mg/kg

[3]

PO: Oral administration; b.i.d.: twice daily; ED90/ED99: Effective dose to reduce parasite

burden by 90%/99%.

Experimental Protocols
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In Vitro Intramacrophage Amastigote Assay
This assay assesses the activity of compounds against the intracellular amastigote stage of

Leishmania, which is the clinically relevant form of the parasite.

Intramacrophage Amastigote Assay Workflow
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Fig. 2: Workflow for the in vitro intramacrophage amastigote assay.

Methodology:

Human THP-1 monocytes are seeded in 384-well plates and differentiated into macrophages

using phorbol 12-myristate 13-acetate (PMA).

The differentiated macrophages are then infected with Leishmania donovani amastigotes.

Following infection, serial dilutions of GSK3494245 are added to the wells.

The plates are incubated for 72 hours to allow for parasite proliferation and compound

activity.

After incubation, the cells are fixed and stained with a nuclear stain, such as DAPI.

The plates are imaged using an automated high-content imaging system to quantify the

number of intracellular parasites per macrophage.

The percentage of parasite inhibition is calculated relative to vehicle-treated controls, and

EC50 values are determined by non-linear regression analysis.

In Vivo Mouse Model of Visceral Leishmaniasis
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This model is used to evaluate the in vivo efficacy of drug candidates against an established

Leishmania infection.

In Vivo Efficacy Model Workflow
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Fig. 3: Workflow for the in vivo mouse model of visceral leishmaniasis.

Methodology:

Female BALB/c mice are infected via the lateral tail vein with Leishmania donovani (e.g., LV9

strain) amastigotes.

Treatment with GSK3494245, formulated for oral administration, is initiated at a specified

time post-infection (e.g., day 7).

The compound is typically administered twice daily for a period of 10 days. A vehicle control

group and a positive control group (e.g., miltefosine) are included.

Animals are monitored daily for clinical signs of disease and body weight changes.

At the end of the treatment period, mice are euthanized, and their livers and spleens are

harvested.

The parasite burden in the liver and spleen is determined by counting the number of

amastigotes in Giemsa-stained tissue smears and is expressed as Leishman-Donovan Units

(LDUs).

The percentage of parasite inhibition is calculated by comparing the LDU of treated groups

to the vehicle control group, and the effective dose (ED) values are determined.
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Cryo-Electron Microscopy (Cryo-EM) Structure
Determination
The high-resolution structure of the Leishmania 20S proteasome in complex with GSK3494245
was determined using single-particle cryo-EM.

Methodology:

The 20S proteasome from Leishmania tarentolae is purified.

The purified proteasome is incubated with an excess of GSK3494245.

The complex is applied to cryo-EM grids, which are then plunge-frozen in liquid ethane to

vitrify the sample.

Cryo-EM data is collected on a high-end transmission electron microscope equipped with a

direct electron detector.

A large dataset of particle images is collected.

The images are processed using specialized software to perform particle picking, 2D

classification, 3D reconstruction, and refinement to generate a high-resolution 3D map of the

proteasome-inhibitor complex.

An atomic model of the complex is built into the cryo-EM density map to reveal the binding

site and interactions of GSK3494245.[1]

Conclusion
The preclinical development of GSK3494245 represents a significant advancement in the

search for novel treatments for visceral leishmaniasis. Its unique mechanism of action, potent

and selective activity, and favorable preclinical pharmacokinetic and efficacy profiles

highlighted its potential as a promising drug candidate. While its development was ultimately

halted, the comprehensive preclinical data package serves as a valuable resource for the

scientific community, offering insights into a validated drug target and a well-characterized

chemical series for future antiparasitic drug discovery efforts. The detailed methodologies and
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structured data presented in this guide provide a thorough overview of the rigorous preclinical

evaluation of GSK3494245.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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